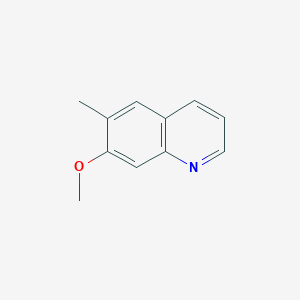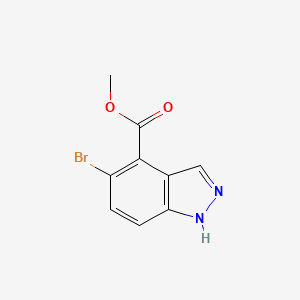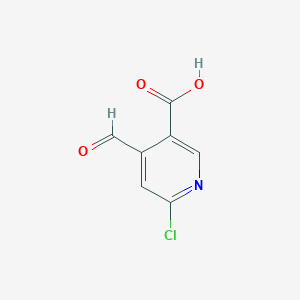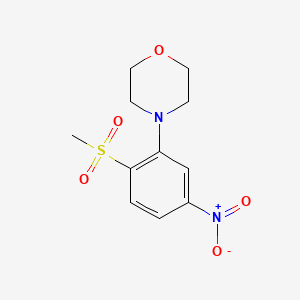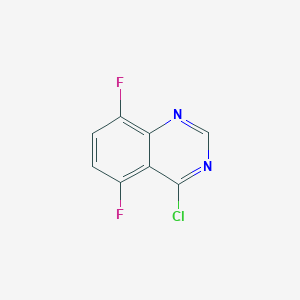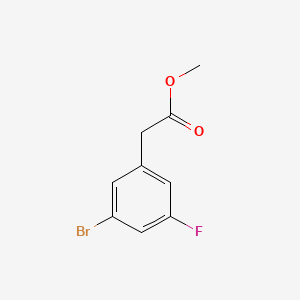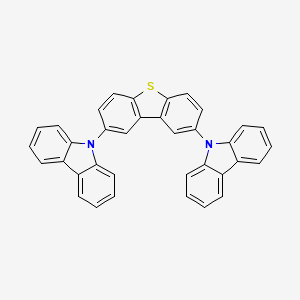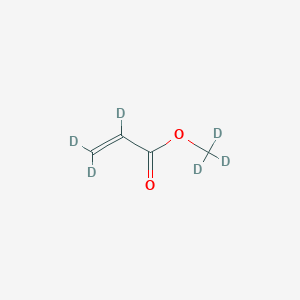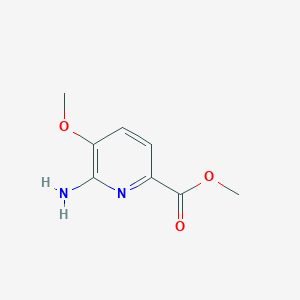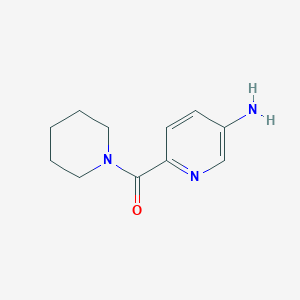
6-(Piperidine-1-carbonyl)pyridin-3-amine
概要
説明
“6-(Piperidine-1-carbonyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H15N3O . It has a molecular weight of 205.26 . The IUPAC name for this compound is (5-aminopyridin-2-yl)(piperidin-1-yl)methanone . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of “6-(Piperidine-1-carbonyl)pyridin-3-amine” and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “6-(Piperidine-1-carbonyl)pyridin-3-amine” consists of a pyridine ring attached to a piperidine ring via a carbonyl group . The InChI code for this compound is 1S/C11H15N3O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2 .科学的研究の応用
Kinetics and Mechanism in Metal Complexes
6-(Piperidine-1-carbonyl)pyridin-3-amine, as a part of piperidine compounds, has been studied in the context of metal carbonyls. Piperidine compounds have shown reactivity in ligand substitution reactions in metal complexes. For instance, Asali et al. (2017) demonstrated that piperidine, when used in [cis-M(CO)4(amine)(EPh3)] complexes, participates in thermal reactions yielding diverse products, indicating its significance in coordination chemistry (Asali, El‐khateeb, Foudeh, & Abul‐Futouh, 2017).
Piperidine in Heterocyclic Chemistry
The role of piperidine in heterocyclic chemistry has been a subject of interest. Ginsburg (1967) explored the basicity and reactivity of piperidine in heterocyclic amines. This research underlines the importance of piperidine in forming various heterocyclic compounds and its behavior in electrophilic and nucleophilic substitutions (Ginsburg, 1967).
Piperidine in Maillard Reaction Products
Piperidine's role in the Maillard reaction, particularly in the formation of lysine-specific products, has been studied by Nikolov and Yaylayan (2010). Their work demonstrates how piperidine can interact with other compounds like glucose and lysine to form complex reaction products (Nikolov & Yaylayan, 2010).
Synthesis of Piperidine Derivatives
Research into the synthesis of piperidine derivatives, which can be relevant to 6-(Piperidine-1-carbonyl)pyridin-3-amine, has been conducted. For example, Knoops et al. (1997) described methods for synthesizing 3-piperidine(methan)amines, highlighting the versatility of piperidine in creating complex molecules (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).
Electrochemical C–H Amination
Herold, Bafaluy, and Muñiz (2018) developed an electrochemical strategy for aliphatic C–H amination, emphasizing the role of piperidine in forming heterocyclic compounds. This research illustrates the potential of electrochemical methods in synthesizing piperidine-based compounds (Herold, Bafaluy, & Muñiz, 2018).
Piperidine in Organometallic Chemistry
The role of piperidine in organometallic chemistry is also significant. Okamatsu, Irie, and Katsuki (2007) explored the use of piperidine in synthesizing chiral tertiary amine complexes with titanium(IV) ion, demonstrating its utility in creating complex organometallic structures (Okamatsu, Irie, & Katsuki, 2007).
Piperidine in Asymmetric Hydrogenation
Piperidine's role in asymmetric hydrogenation has been investigated. Glorius et al. (2004) developed a method for the asymmetric hydrogenation of pyridines, leading to the formation of piperidines with multiple chiral centers. This research underscores the potential of piperidine in asymmetric synthesis and its application in creating complex chiral molecules (Glorius et al., 2004).
Safety And Hazards
The safety information for “6-(Piperidine-1-carbonyl)pyridin-3-amine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
(5-aminopyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARGKRKROYMNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidine-1-carbonyl)pyridin-3-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

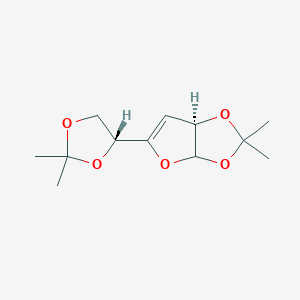
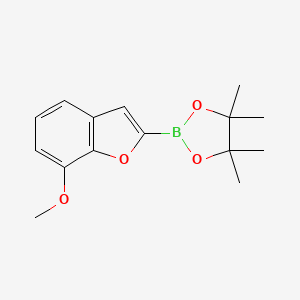
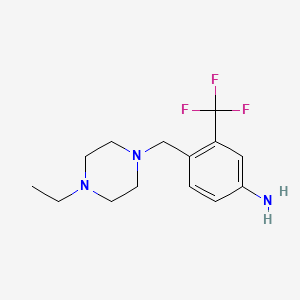
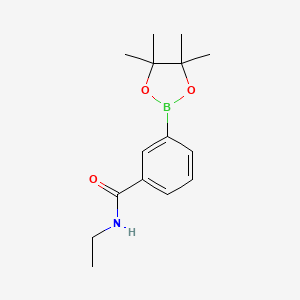
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)
